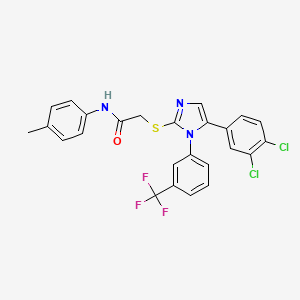

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Historical Context of Imidazole-Thioacetamide Hybrids in Medicinal Chemistry

Imidazole-based compounds have been foundational in drug discovery due to their aromaticity, amphoterism, and ability to participate in hydrogen bonding and π-π stacking interactions. The integration of thioacetamide functionalities into imidazole scaffolds emerged as a strategy to enhance electronic diversity and improve binding to biological targets. For instance, thioacetamide groups introduce sulfur-based nucleophilicity, which can modulate enzyme inhibition by interacting with metal ions or cysteine residues in active sites.

Historically, imidazole-thioacetamide hybrids gained prominence with the development of antiparasitic agents such as thiabendazole, which combines imidazole and thiazole rings. The van Leusen imidazole synthesis, a method utilizing tosylmethylisocyanides (TosMICs) to construct imidazole cores, has been widely adopted for generating structurally diverse derivatives. Recent advances, such as the synthesis of imidazole-thiazole hybrids with antimicrobial and anticancer properties, underscore the therapeutic versatility of these frameworks.

Rationale for Structural Design: Synergistic Integration of Dichlorophenyl and Trifluoromethyl Motifs

The structural design of this compound reflects a deliberate fusion of pharmacophoric elements:

- 3,4-Dichlorophenyl Group : Chlorine atoms at the 3- and 4-positions enhance electron-withdrawing effects, polarizing the aromatic ring and improving interactions with hydrophobic protein pockets. This substitution pattern is prevalent in antifungal agents (e.g., clotrimazole) and kinase inhibitors.

- 3-Trifluoromethylphenyl Motif : The trifluoromethyl group increases lipophilicity and metabolic stability by resisting oxidative degradation. Its strong electron-withdrawing nature also fine-tunes the imidazole ring’s electronic properties, potentially enhancing binding to targets like cytochrome P450 enzymes.

- p-Tolyl Acetamide Side Chain : The para-methyl group on the acetamide introduces steric bulk and hydrophobicity, favoring interactions with allosteric sites or transport proteins. Similar motifs are found in COX-2 inhibitors and serotonin receptor modulators.

Table 1 : Key Structural Components and Their Proposed Roles

The strategic placement of these groups aims to exploit synergistic effects, where the imidazole core serves as a hydrogen-bond acceptor/donor, while the dichlorophenyl and trifluoromethyl groups optimize pharmacokinetic and pharmacodynamic profiles. Molecular docking studies of analogous compounds suggest that such hybrids exhibit strong binding to enzymatic active sites, particularly those involving hydrophobic and halogen-bonding interactions.

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl2F3N3OS/c1-15-5-8-18(9-6-15)32-23(34)14-35-24-31-13-22(16-7-10-20(26)21(27)11-16)33(24)19-4-2-3-17(12-19)25(28,29)30/h2-13H,14H2,1H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVQPDXRWWYXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18Cl2F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and trifluoromethylphenyl groups. The final step involves the formation of the thioacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the thioacetamide linkage.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Pharmacological and Physicochemical Comparisons

In contrast, the 4-fluorophenyl group in the COX-inhibiting analog (Compound 3) offers moderate electronegativity, balancing solubility and target affinity . The trifluoromethyl group in the target compound may confer greater metabolic stability compared to simpler halogen substituents (e.g., chlorine or fluorine) in analogs.

Hydrogen-Bonding and Crystal Packing: The thiazole-acetamide analog () forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), stabilizing its crystal lattice. The target compound’s imidazole-thioacetamide core lacks a direct hydrogen-bond donor, suggesting weaker intermolecular forces unless compensated by the p-tolyl group’s steric bulk .

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous acetamides. For example, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide was synthesized via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole in dichloromethane . Similarly, the COX-inhibiting analog (Compound 3) used potassium carbonate to facilitate thioether formation between imidazole-2-thiol and chloroacetamide .

Research Findings and Limitations

- The target’s trifluoromethyl group may enhance selectivity over COX isoforms .

Table: Comparative Physicochemical Data

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a thioacetamide derivative with potential biological activity. Its structure includes a thioether linkage and multiple aromatic rings that may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key features include:

- Thioether group : May enhance lipophilicity and bioavailability.

- Aromatic rings : Provide potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.67 | Inhibition of growth factor signaling |

| HCT-116 (Colon) | 0.80 | Induction of apoptosis |

| ACHN (Renal) | 0.87 | Inhibition of telomerase and topoisomerase |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting a broad spectrum of anticancer activity .

The biological activity of the compound is believed to involve several mechanisms:

- Enzyme Inhibition : The thioether moiety may interact with various enzymes, inhibiting their function and disrupting cancer cell proliferation.

- Apoptosis Induction : Studies show that the compound can trigger apoptosis in cancer cells, which is crucial for reducing tumor growth.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to key targets involved in cancer progression, such as EGFR and Src kinases .

Case Studies

- Study on Prostate Cancer Cells : A recent study evaluated the effects of the compound on PC-3 prostate cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 0.67 µM, indicating its potential as a therapeutic agent in prostate cancer treatment .

- Colon Cancer Treatment : In another investigation focusing on HCT-116 colon cancer cells, the compound showed an IC50 value of 0.80 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .

Q & A

Q. Table 1: Reaction Condition Optimization

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Imidazole formation | Dichloromethane | Triethylamine | 25 (RT) | 65–70 |

| Thioacetamide coupling | Ethanol | None | 60 | 80–85 |

| Final purification | Ethanol (recrystallization) | – | – | 95+ |

Basic: How is structural characterization performed, and what analytical discrepancies might arise?

Methodological Answer:

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and substituent positions. For example, the p-tolyl group shows a singlet at δ 2.35 ppm (CH₃) .

- IR spectroscopy to identify thioamide (C=S stretch at 1150–1250 cm⁻¹) and trifluoromethyl (C-F stretch at 1100–1200 cm⁻¹) groups .

- Mass spectrometry (HRMS) for molecular weight validation (expected m/z ~530–540) .

Discrepancy Resolution:

Inconsistent NMR splitting patterns may arise from rotational isomerism in the thioacetamide moiety. Variable-temperature NMR or DFT calculations can resolve ambiguities .

Advanced: How do structural modifications influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

SAR studies compare analogs with substitutions on the aryl rings:

- 3,4-Dichlorophenyl vs. 4-fluorophenyl: Increased antimicrobial activity with electron-withdrawing Cl groups due to enhanced membrane penetration .

- p-Tolyl vs. 4-chlorophenyl: The methyl group in p-tolyl improves metabolic stability but reduces solubility .

Q. Table 2: Biological Activity of Analogues

| Substituent (R₁/R₂) | Antimicrobial IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 3,4-Cl / CF₃ | 12.3 | 0.15 |

| 4-F / CF₃ | 28.7 | 0.45 |

| 3,4-Cl / CH₃ | 18.9 | 0.08 |

Advanced: What experimental strategies address contradictions in reported enzyme inhibition data?

Methodological Answer:

Contradictions in IC₅₀ values (e.g., COX-2 vs. CYP450 inhibition) are resolved by:

- Standardized assay conditions: Fixed ATP concentration (1 mM) and pH 7.4 buffer to minimize variability .

- Orthogonal validation: Using isothermal titration calorimetry (ITC) to confirm binding affinities when fluorescence-based assays show outliers .

- Molecular docking: Identifying key residues (e.g., His90 in COX-2) that influence binding discrepancies across species .

Advanced: How is computational modeling integrated to predict pharmacokinetic properties?

Methodological Answer:

- ADMET prediction: Tools like SwissADME estimate logP (~3.5) and BBB permeability, highlighting low solubility as a key challenge .

- MD simulations: Assess binding stability with target enzymes (e.g., 100 ns simulations to validate interactions with CYP450’s heme group) .

- QSAR models: Use Hammett constants (σ) of substituents to predict bioactivity trends .

Basic: What methodologies are used to determine solubility and formulation compatibility?

Methodological Answer:

- HPLC solubility screening: Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with a detection limit of 0.01 mg/mL .

- Co-solvent systems: Use PEG-400 or cyclodextrin complexes to enhance solubility (e.g., 2.5-fold increase with 10% β-cyclodextrin) .

- DSC/TGA analysis: Identify polymorphic forms that affect dissolution rates .

Advanced: How are mechanistic pathways elucidated in antimicrobial assays?

Methodological Answer:

- Time-kill kinetics: Monitor bacterial viability at 0–24 hours to distinguish bactericidal vs. bacteriostatic effects .

- ROS detection: Use fluorescent probes (e.g., DCFH-DA) to confirm reactive oxygen species generation in fungal cells .

- Gene expression profiling: RNA-seq identifies downregulated efflux pumps (e.g., mdr1 in C. albicans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.